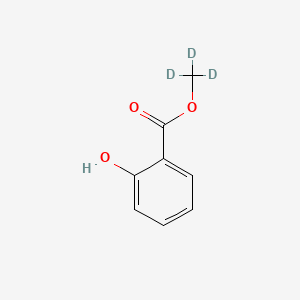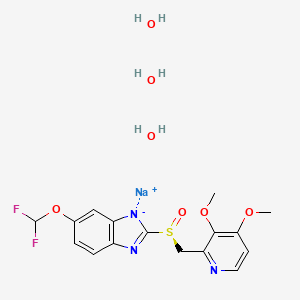
Delmitide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delmitide acetate is a d-amino acid decapeptide with potent immunosuppressive and anti-inflammatory properties. It is primarily known for its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-12. This compound has shown significant potential in the treatment of inflammatory bowel diseases, including ulcerative colitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Delmitide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Delmitide acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions may involve the modification of specific amino acid residues, such as methionine and cysteine .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Major Products
The major products formed from these reactions include smaller peptide fragments and modified amino acids. These products can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
Delmitide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in modulating immune responses and cytokine production.
Medicine: Explored as a therapeutic agent for inflammatory bowel diseases, chemotherapy-induced diarrhea, and other inflammatory conditions.
Industry: Utilized in the development of anti-inflammatory drugs and immunosuppressive therapies
Mecanismo De Acción
Delmitide acetate exerts its effects by disrupting cell signaling pathways responsible for the production of pro-inflammatory cytokines. It specifically targets the mitogen-activated protein kinase superfamily, which is significantly activated in the inflamed colonic mucosa of patients with inflammatory bowel diseases. By inhibiting these pathways, this compound reduces the synthesis of tumor necrosis factor-alpha, interferon-gamma, and interleukin-12, thereby alleviating inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Bertilimumab: Another immunosuppressive peptide targeting eotaxin-1.
Guselkumab: An anti-interleukin-23 monoclonal antibody used for treating inflammatory conditions.
Vedolizumab: A monoclonal antibody targeting integrin alpha-4-beta-7, used in the treatment of inflammatory bowel diseases
Uniqueness
Delmitide acetate is unique due to its dual action of inhibiting multiple pro-inflammatory cytokines and enhancing the activity of heme oxygenase 1. This dual mechanism provides a broader anti-inflammatory effect compared to other compounds that target a single cytokine or pathway .
Propiedades
Número CAS |
501019-16-5 |
|---|---|
Fórmula molecular |
C61H109N17O13 |
Peso molecular |
1288.6 g/mol |
Nombre IUPAC |
acetic acid;(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C59H105N17O11.C2H4O2/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63;1-2(3)4/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m1./s1 |
Clave InChI |
LTDMAMSELCSERL-XCQJOGLYSA-N |
SMILES isomérico |
CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O |
SMILES canónico |
CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















